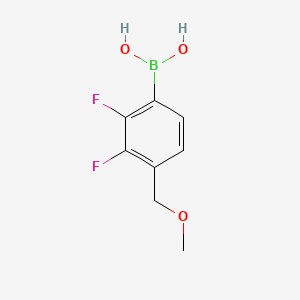
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
The synthesis of 2,3-Difluoro-4-(methoxymethyl)phenylboronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form phenols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles in the presence of appropriate catalysts.
Suzuki-Miyaura Coupling: This is the most significant reaction involving this compound, where it forms carbon-carbon bonds with aryl or vinyl halides.
Scientific Research Applications
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used to modify biomolecules for various biological studies.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(methoxymethyl)phenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond .
Comparison with Similar Compounds
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid can be compared with other similar compounds such as:
Phenylboronic acid: This compound lacks the fluorine and methoxymethyl groups, making it less reactive in certain reactions.
2,3-Difluoro-4-methoxyphenylboronic acid: This compound is similar but lacks the methoxymethyl group, which can affect its reactivity and applications.
2,3-Difluoro-4-(pentyloxy)phenylboronic acid: This compound has a longer alkoxy chain, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C8H9BF2O3 |
|---|---|
Molecular Weight |
201.97 g/mol |
IUPAC Name |
[2,3-difluoro-4-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-4-5-2-3-6(9(12)13)8(11)7(5)10/h2-3,12-13H,4H2,1H3 |
InChI Key |
HWEXIMRRXALFTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)COC)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


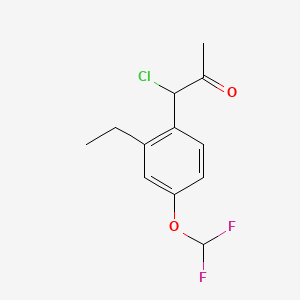


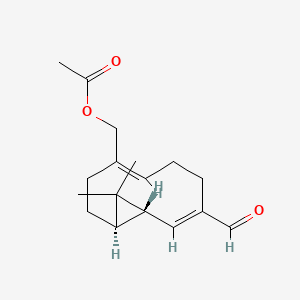
![{[(2R,3R,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}({[(2S)-1-oxo-1-(propan-2-yloxy)propan-2-yl]amino})phosphinic acid](/img/structure/B14033958.png)
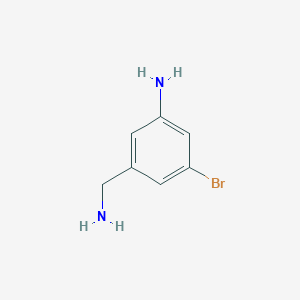

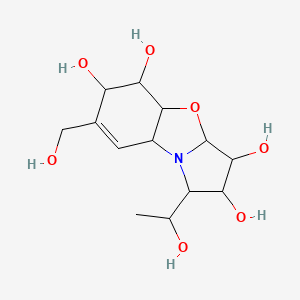
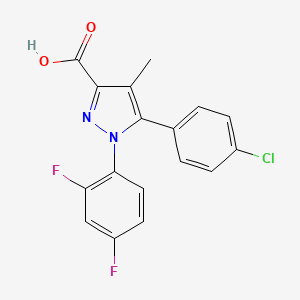
![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
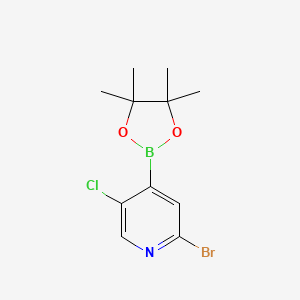
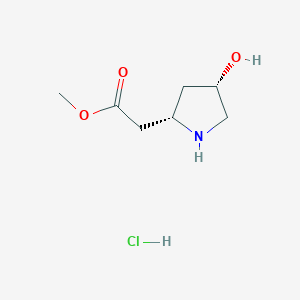
![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
